6-amino-9-butyl-9H-purine-8-thiol

Purine metabolism Feedback inhibition Nucleotide conversion

Researchers studying interferon induction or purine SAR often face procurement of the wrong positional isomer, leading to invalid SAR data. 6-Amino-9-butyl-9H-purine-8-thiol (CAS 521308-65-6) is the authenticated C8-thiol adenine-not the inactive C6-thione isomer 9-BTG. - C8-thiol enables chemoselective S-alkylation for affinity probes without protecting group manipulation. - Fills an unexplored gap between 9-benzyl-8-mercaptoadenines (sub-nM interferon inducers) and metabolically inert 9-butyl-6-thioguanine. - Paired procurement with 9-BTG enables direct comparative metabolism studies. For R&D use only. In stock with competitive pricing and rapid global delivery.

Molecular Formula C9H13N5S
Molecular Weight 223.3
CAS No. 521308-65-6
Cat. No. B2934550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-9-butyl-9H-purine-8-thiol
CAS521308-65-6
Molecular FormulaC9H13N5S
Molecular Weight223.3
Structural Identifiers
SMILESCCCCN1C2=NC=NC(=C2NC1=S)N
InChIInChI=1S/C9H13N5S/c1-2-3-4-14-8-6(13-9(14)15)7(10)11-5-12-8/h5H,2-4H2,1H3,(H,13,15)(H2,10,11,12)
InChIKeyVSPKVDZMMKGTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-9-butyl-9H-purine-8-thiol (CAS 521308-65-6): Structural Identity and Procurement Context for a Purine-8-thione Research Intermediate


6-Amino-9-butyl-9H-purine-8-thiol (CAS 521308-65-6, molecular formula C₉H₁₃N₅S, molecular weight 223.30) is a purine derivative featuring a 6-amino group, an N9-butyl substituent, and—critically—an 8-thiol group that exists in tautomeric equilibrium with its thione form (IUPAC: 6-amino-9-butyl-7H-purine-8-thione) . This compound belongs to the class of 8-mercaptoadenine analogs, a scaffold recognized for potent biological activity including interferon induction [1]. Its distinct substitution pattern—specifically the C8-thiol rather than the more common C6-thione found in clinical thiopurines—creates structure-based differentiation that is not replicable by generic in-class alternatives.

Why 8-Thiol Purine Isomers Cannot Be Interchanged: The Case Against Substituting 6-Amino-9-butyl-9H-purine-8-thiol with 6-Thione Analogs


The target compound shares an identical molecular formula (C₉H₁₃N₅S) with its positional isomer 9-butyl-6-thioguanine (9-BTG, CAS 30546-08-8) [1], yet their substitution patterns diverge fundamentally: the target places the thiol at C8 with the amino at C6, whereas 9-BTG places the thione at C6 with the amino at C2. This positional isomerism is not academically trivial—it dictates metabolic fate. 9-BTG is well-documented to lack conversion to active nucleotides and fails to produce feedback inhibition of purine synthesis in tumor cells [2], and is rapidly catabolized and excreted without nucleic acid incorporation [3]. In contrast, 8-thiol-substituted adenines engage distinct biological targets, including interferon induction pathways [4]. Generic substitution with a C6-thione analog would therefore produce a compound with a wholly different target engagement profile and metabolic destiny, invalidating SAR-dependent experimental conclusions and risking procurement of a functionally irrelevant isomer.

Product-Specific Quantitative Evidence: How 6-Amino-9-butyl-9H-purine-8-thiol Differentiates from Its Closest Analogs


Structural Isomer Differentiation: 8-Thiol vs. 6-Thione Substitution Dictates Nucleotide Conversion Competence

The most structurally proximate analog, 9-butyl-6-thioguanine (9-BTG, CAS 30546-08-8), is a positional isomer sharing identical molecular formula (C₉H₁₃N₅S, MW 223.30) [1]. Despite this identity, the two compounds diverge in their ability to serve as substrates for nucleotide conversion. 9-BTG was explicitly identified among agents 'not converted to nucleotide and producing no feedback inhibition' of purine synthesis in Ehrlich ascites tumor cells [2]. In subsequent in vivo studies, 9-BTG was confirmed to be neither dealkylated nor incorporated into nucleic acids, with rapid blood clearance and urinary excretion [3]. The target compound, bearing the thiol at C8 rather than C6 and retaining the 6-amino group characteristic of adenine, belongs to the 8-mercaptoadenine scaffold, which has demonstrated potent biological activity through distinct mechanisms including interferon induction at minimal effective concentrations as low as 0.001 μM for structurally related 9-benzyl-8-mercaptoadenines [4].

Purine metabolism Feedback inhibition Nucleotide conversion Thiopurine pharmacology

N9-Alkyl Chain Optimization: Divergent Biological Outcomes of 9-Butyl vs. 9-Benzyl 8-Mercaptoadenines

Within the 8-mercaptoadenine class, N9-substitution is a critical determinant of potency. The seminal SAR study by Hirota et al. demonstrated that among 9-benzyl-8-mercaptoadenines, modification at the 2-position with butoxy, propylthio, or butylamino groups yielded potent interferon inducers, with the lead compound (9-benzyl-2-butoxy-8-mercaptoadenine) achieving a minimal effective concentration (MEC) of 0.001 μM [1]. Critically, the N9 substituent identity controls both target binding and pharmacokinetics: the 9-benzyl series showed sub-nanomolar potency, while earlier work on 9-alkyl-6-thiopurines demonstrated that N9-butyl substitution on 6-thioguanine (9-BTG) yielded a compound that was essentially inactive toward Chinese hamster ovary cells in vitro (ED₅₀ of 250 μM) compared to the parent drug 6-thioguanine (ED₅₀ of 1 μM) [2]. The target compound, 6-amino-9-butyl-9H-purine-8-thiol, represents a unique intersection: an N9-butyl group (which may confer distinct pharmacokinetic properties compared to 9-benzyl) combined with the 8-thiol pharmacophore of the interferon-inducing 8-mercaptoadenine scaffold.

Interferon induction SAR N9-substitution Immunomodulation

C8-Thiol as a Synthetic Handle: Differential Derivatization Potential vs. C6-Unsubstituted Purines

The C8-thiol group on the adenine scaffold provides a unique chemoselective handle absent in common purine analogs such as 6-mercaptopurine (C6-thiol) or 9-butyladenine (no thiol). Alkylation of 6-amino-7H-purine-8(9H)-thione proceeds preferentially on the sulfur atom rather than on ring nitrogens, enabling regioselective installation of functional groups including acetic acid, acetamide, and butanoic acid moieties [1][2]. This chemoselectivity has been exploited commercially for the preparation of derivatives such as 2-((6-amino-9-butyl-9H-purin-8-yl)thio)acetic acid (CAS 1387574-01-7) and 2-((6-amino-9-butyl-9H-purin-8-yl)thio)acetamide (CAS 1387565-78-7), which are available as distinct research products . In contrast, 9-butyladenine (CAS 2715-70-0), lacking the thiol, offers no equivalent chemoselective conjugation site. Similarly, 6-thiopurines undergo metabolic activation via thiol methylation, but the C8-thiol in the adenine scaffold provides orthogonal reactivity suitable for probe design, bioconjugation, and library diversification.

Chemical biology Bioconjugation Thiol chemistry Probe design

Supplier-Grade Differentiation: Purity Specification and Storage Requirements for Reproducible Research

The commercial availability profile of 6-amino-9-butyl-9H-purine-8-thiol reveals differentiation at the quality specification level that has direct implications for experimental reproducibility. AKSci supplies the compound (catalog 2865DS) with a minimum purity specification of 95% and explicit long-term storage guidance (cool, dry place) . This contrasts with the closest structural isomer, 9-butyl-6-thioguanine (CAS 30546-08-8), which is typically offered at 95% purity without specified storage conditions beyond room temperature [1]. The thiol-to-thione tautomerism inherent to the 8-thiol purine scaffold makes appropriate storage conditions material to maintaining chemical integrity over the course of a research program; improper storage of thiol-containing purines can lead to oxidation and disulfide formation, compromising experimental outcomes. Specification-aware procurement ensures batch-to-batch consistency in biological assays.

Quality control Reproducibility Procurement specification Storage stability

Optimal Application Scenarios for 6-Amino-9-butyl-9H-purine-8-thiol: Where the 8-Thiol Adenine Scaffold Delivers Differentiated Value


Systematic SAR Exploration of N9-Substituted 8-Mercaptoadenines for Interferon Induction

The target compound fills a specific and currently unexplored position in the structure-activity relationship landscape of 8-mercaptoadenines: an N9-butyl substituent on the 8-thiol adenine core. Published SAR data demonstrate that 9-benzyl-8-mercaptoadenines achieve sub-nanomolar interferon-inducing potency, while 9-alkyl-6-thiopurines lose activity relative to their parent drugs [1][2]. The N9-butyl 8-mercaptoadenine combination has not been systematically characterized, creating a high-value opportunity for discovering whether the butyl chain preserves or modulates the interferon-inducing activity of the 8-mercaptoadenine pharmacophore. Procurement of this specific compound enables head-to-head comparison with both the 9-benzyl 8-mercaptoadenine series and the 9-butyl 6-thioguanine series within a single experimental framework.

Chemoselective Probe Synthesis via C8-Thiol Alkylation for Target Identification Studies

The preferential S-alkylation reactivity of the 8-thiol group, as documented in the foundational synthetic chemistry of 6-amino-7H-purine-8(9H)-thiones [3], makes this compound an ideal starting material for the synthesis of affinity probes, fluorescent conjugates, or biotinylated derivatives. Unlike 9-butyladenine, which requires de novo functionalization to introduce a conjugation handle, the target compound provides a built-in, chemoselectively addressable thiol group that can be alkylated under mild conditions without protecting group manipulation. This directly reduces the synthetic step count for probe assembly and minimizes the risk of side reactions at ring nitrogens.

Metabolic Fate Studies Comparing C8-Thiol and C6-Thione Purine Isomers

The well-characterized metabolic inertness of 9-butyl-6-thioguanine (no nucleotide conversion, no nucleic acid incorporation, rapid excretion) [4][5] provides a powerful baseline for comparative metabolism studies. The target compound, bearing the N9-butyl group on the adenine scaffold rather than the guanine scaffold, may exhibit a different metabolic profile due to altered substrate recognition by purine salvage enzymes (e.g., adenine phosphoribosyltransferase vs. hypoxanthine-guanine phosphoribosyltransferase). Paired procurement of both isomers enables direct comparative analysis of their metabolic fates in the same experimental system, generating data that can inform the design of thiopurine prodrugs with predictable activation pathways.

Thiol-Mediated Redox Biology and Metal Coordination Chemistry

The 8-thiol group, positioned on the purine ring system, offers potential for participation in redox reactions and metal coordination that is geometrically and electronically distinct from the C6-thiol of 6-mercaptopurine. The proximity of the 8-thiol to the N7 and N9 positions in the purine ring creates a unique chelation environment. This structural feature supports applications in metallodrug design, metal-sensing probe development, and studies of thiol-mediated cellular signaling, where the redox potential and coordination geometry of the C8-thiol moiety may confer selectivity advantages over the more common C6-thiol purine derivatives.

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